molecular formula C16H14ClN3 B11840431 3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile

3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile

Cat. No.: B11840431
M. Wt: 283.75 g/mol
InChI Key: KRHNDMWLVPZDEJ-UHFFFAOYSA-N
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Description

3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a phenyl group attached to a tetrahydro-naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable phenyl-substituted amine and a chloro-substituted ketone, the reaction proceeds through a series of steps including condensation, cyclization, and nitrile formation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature, pressure, and solvent choice to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridines .

Scientific Research Applications

3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H14ClN3

Molecular Weight

283.75 g/mol

IUPAC Name

3-chloro-7-methyl-1-phenyl-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile

InChI

InChI=1S/C16H14ClN3/c1-20-8-7-12-13(9-18)16(17)19-15(14(12)10-20)11-5-3-2-4-6-11/h2-6H,7-8,10H2,1H3

InChI Key

KRHNDMWLVPZDEJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=NC(=C2C#N)Cl)C3=CC=CC=C3

Origin of Product

United States

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